molecular formula C13H10BrNOS B14716251 6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one CAS No. 7134-74-9

6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14716251
CAS No.: 7134-74-9
M. Wt: 308.20 g/mol
InChI Key: QMVQWDSLKOTQHZ-UHFFFAOYSA-N
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Description

6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a bromoaniline group and a sulfanyl group attached to a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 4-bromoaniline with a suitable sulfanyl reagent under controlled conditions. One common method involves the use of a Dean-Stark apparatus to facilitate the reaction. The reaction mixture is heated under reflux, and the desired product is obtained through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and distillation are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromoaniline group allows for substitution reactions, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one
  • (6Z)-6-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one
  • 6-[(4-bromoanilino)methylidene]-4-methylcyclohexa-2,4-dien-1-one

Uniqueness

6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of both a bromoaniline group and a sulfanyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

7134-74-9

Molecular Formula

C13H10BrNOS

Molecular Weight

308.20 g/mol

IUPAC Name

N-(4-bromophenyl)-2-hydroxybenzenecarbothioamide

InChI

InChI=1S/C13H10BrNOS/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17)

InChI Key

QMVQWDSLKOTQHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=S)NC2=CC=C(C=C2)Br)O

Origin of Product

United States

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